molecular formula C23H23ClN2O3S B8402539 tert-Butyl 2-(4-(chloromethyl)benzamido)-4-(thiophen-2-yl)phenylcarbamate

tert-Butyl 2-(4-(chloromethyl)benzamido)-4-(thiophen-2-yl)phenylcarbamate

Cat. No. B8402539
M. Wt: 443.0 g/mol
InChI Key: QZWOJQXFUVEKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(4-(chloromethyl)benzamido)-4-(thiophen-2-yl)phenylcarbamate is a useful research compound. Its molecular formula is C23H23ClN2O3S and its molecular weight is 443.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

tert-butyl N-[2-[[4-(chloromethyl)benzoyl]amino]-4-thiophen-2-ylphenyl]carbamate

InChI

InChI=1S/C23H23ClN2O3S/c1-23(2,3)29-22(28)26-18-11-10-17(20-5-4-12-30-20)13-19(18)25-21(27)16-8-6-15(14-24)7-9-16/h4-13H,14H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

QZWOJQXFUVEKOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)NC(=O)C3=CC=C(C=C3)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(chloromethyl)benzoyl chloride (2 g, 10.58 mmol) was dissolved in THF (20 mL) and a solution of tert-butyl [2-amino-4-(2-thienyl)phenyl]carbamate (3.38 g, 11.64 mmol) and DIPEA (2.033 mL, 11.64 mmol) in THF (50 mL) was added dropwise at room temperature. After stirring for 1 hour, saturated NaHCO3 was added and the products extracted into EtOAc (×2). The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The residue was triturated in EtOAc to give tert-butyl [2-{[4-(chloromethyl)benzoyl]amino}-4-(2-thienyl)phenyl]carbamate as a beige powder.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Name
Quantity
2.033 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of amine 4 (0.45 g, 1.55 mmol) in DCM (6.84 mL), cooled to −20° C., was added triethylamine (0.65 mL, 4.65 mmol) followed by a solution of 4-(chloromethyl)benzoyl chloride 73 (0.322 g, 1.71 mmol) in DCM (2.28 mL) via canula. The cold bath was then removed and the reaction mixture was stirred at room temperature for 1 h, washed with saturated NH4Cl, saturated NaHCO3, brine, dried over MgSO4, filtered and concentrated. The crude material was recrystallized from 30% AcOEt in hexane to give title compound 74 (0.431 g, 63% yield).
Name
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
6.84 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0.322 g
Type
reactant
Reaction Step Three
Name
Quantity
2.28 mL
Type
solvent
Reaction Step Four
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.